

Application Notes and Protocols for Oxime Ligation with Aminoxy-PEG3-C2-thiol

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Compound of Interest

Compound Name: Aminoxy-PEG3-C2-thiol

Cat. No.: B560680

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Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminoxy group with an aldehyde or ketone. This chemoselective ligation proceeds under mild aqueous conditions, making it an invaluable tool for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials. The **Aminoxy-PEG3-C2-thiol** linker is a bifunctional reagent featuring a terminal aminoxy group for oxime ligation and a thiol group for subsequent conjugation or surface attachment. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. These notes provide detailed protocols and reaction conditions for the effective use of **Aminoxy-PEG3-C2-thiol** in your research.

The high chemoselectivity of the oxime ligation allows for the specific reaction of the aminoxy group with a carbonyl group (aldehyde or ketone) even in the presence of other nucleophilic functional groups, such as the free thiol on the **Aminoxy-PEG3-C2-thiol** linker.^{[1][2][3][4]} This orthogonality is a key advantage, simplifying conjugation strategies.

Reaction Principles

The formation of an oxime bond is a condensation reaction between an aminoxy moiety and a carbonyl group, releasing a molecule of water. The reaction rate is pH-dependent and can be significantly accelerated by the use of nucleophilic catalysts, particularly at neutral pH.^{[5][6][7]}

Effect of pH

The optimal pH for uncatalyzed oxime ligation is slightly acidic, typically between 4 and 5.^[5] Under these conditions, the carbonyl group is sufficiently protonated to be activated for nucleophilic attack by the aminoxy group. At neutral pH, the reaction is significantly slower.

Catalysis

To achieve efficient ligation at physiological pH (around 7.4), the use of a catalyst is highly recommended. Aniline and its derivatives are effective nucleophilic catalysts that proceed by forming a more reactive Schiff base intermediate with the carbonyl compound.^{[1][2]} Substituted anilines, such as p-phenylenediamine and m-phenylenediamine, have been shown to be even more effective catalysts than aniline, providing significant rate enhancements.^{[5][6][7]}

Data Presentation

Table 1: Recommended Reaction Conditions for Oxime Ligation

Parameter	Uncatalyzed Reaction	Catalyzed Reaction
pH	4.0 - 5.0	6.5 - 7.5
Temperature	Room Temperature (20-25°C)	Room Temperature (20-25°C)
Catalyst	None	Aniline, p-phenylenediamine, or m-phenylenediamine
Catalyst Concentration	N/A	10 - 100 mM
Reactant Concentration	1 - 10 mM	0.1 - 5 mM
Reaction Time	12 - 48 hours	1 - 12 hours

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

Catalyst	Concentration (mM)	Relative Rate Enhancement (vs. uncatalyzed)	Reference
Aniline	100	~40-fold	[7]
p-Phenylenediamine	10	~120-fold	[5][6]
m-Phenylenediamine	100	~2.5-fold faster than aniline	[7]

Note: Rate enhancements are approximate and can vary depending on the specific reactants and conditions.

Table 3: Reactivity of Aldehydes vs. Ketones

Carbonyl Group	Relative Reactivity	Typical Reaction Time (Catalyzed)	Reference
Aromatic Aldehyde	Very High	< 1 hour	[8]
Aliphatic Aldehyde	High	1 - 4 hours	[8]
Aliphatic Ketone	Low	12 - 24 hours	[8]

Experimental Protocols

Materials

- **Aminooxy-PEG3-C2-thiol** (store at -20°C, protect from moisture)[9][10]
- Aldehyde or ketone-containing molecule
- Reaction Buffer:
 - Uncatalyzed: 100 mM Sodium Acetate buffer, pH 4.5
 - Catalyzed: 100 mM Phosphate buffer or HEPES buffer, pH 7.2

- Catalyst Stock Solution: 1 M aniline, p-phenylenediamine, or m-phenylenediamine in DMSO or water.
- Quenching Reagent (optional): 1 M solution of a scavenger aldehyde/ketone (e.g., acetone) or an aminooxy-containing molecule.
- Analytical tools: HPLC, LC-MS for reaction monitoring and characterization.

Protocol 1: General Procedure for Oxime Ligation (Catalyzed)

- Preparation of Reactants:
 - Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer (e.g., 100 mM Phosphate buffer, pH 7.2) to a final concentration of 1 mM.
 - Immediately before use, dissolve **Aminooxy-PEG3-C2-thiol** in the reaction buffer to a final concentration of 1.2 mM (1.2 equivalents). Note: Due to the reactivity of the aminooxy group, it is recommended to prepare this solution fresh.
- Reaction Setup:
 - To the solution of the carbonyl-containing molecule, add the catalyst from the stock solution to achieve the desired final concentration (e.g., 50 mM).
 - Initiate the reaction by adding the **Aminooxy-PEG3-C2-thiol** solution.
 - Mix the reaction gently by vortexing or inversion.
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC or LC-MS.
- Quenching (Optional):
 - If desired, the reaction can be quenched by adding an excess of a scavenger molecule to consume any unreacted starting material.

- Purification:
 - Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and the catalyst.

Protocol 2: Handling of the Thiol Group

The chemoselectivity of the oxime ligation generally allows the reaction to proceed without the need for thiol protection.^{[1][2]} However, to minimize the risk of disulfide bond formation, especially during long incubation times or if the reaction mixture is exposed to air, the following precautions can be taken:

- Degassing Buffers: Before use, degas all buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Inert Atmosphere: Perform the reaction under an inert atmosphere if possible.
- Addition of a Reducing Agent: A mild, non-thiol-containing reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) can be added at a low concentration (e.g., 0.1-0.5 mM) to maintain the thiol in its reduced state. Note: Ensure compatibility of the reducing agent with your downstream applications.

Visualizations

Figure 1. Oxime Ligation Reaction

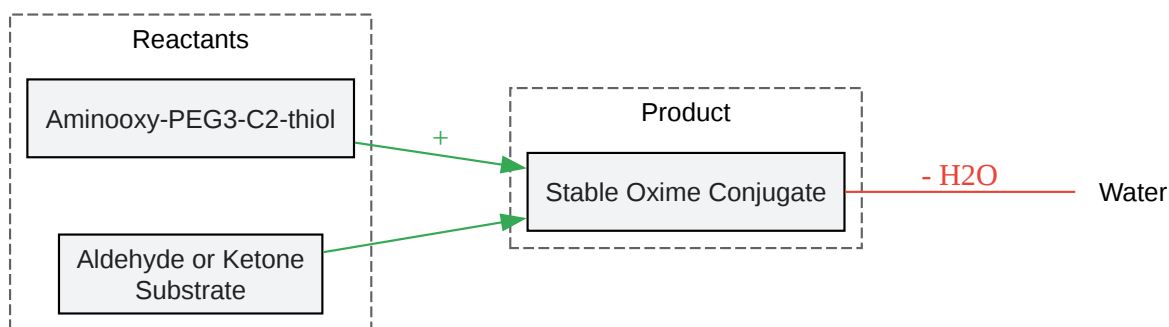


Figure 2. Catalytic Mechanism of Aniline

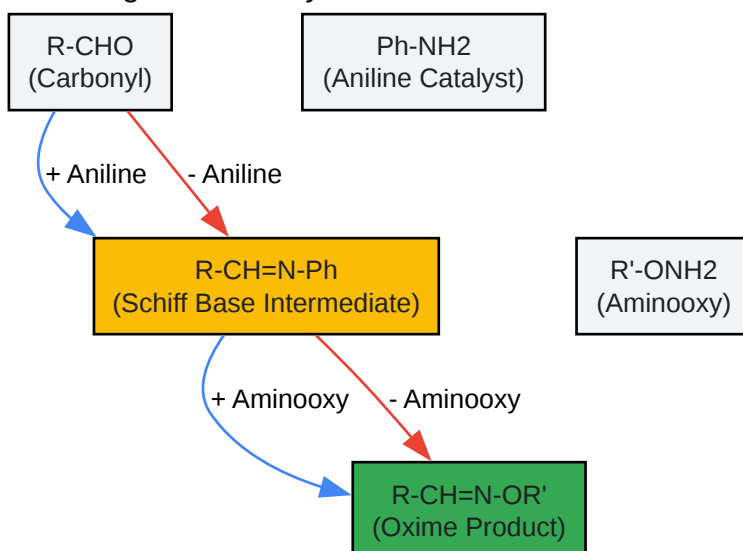
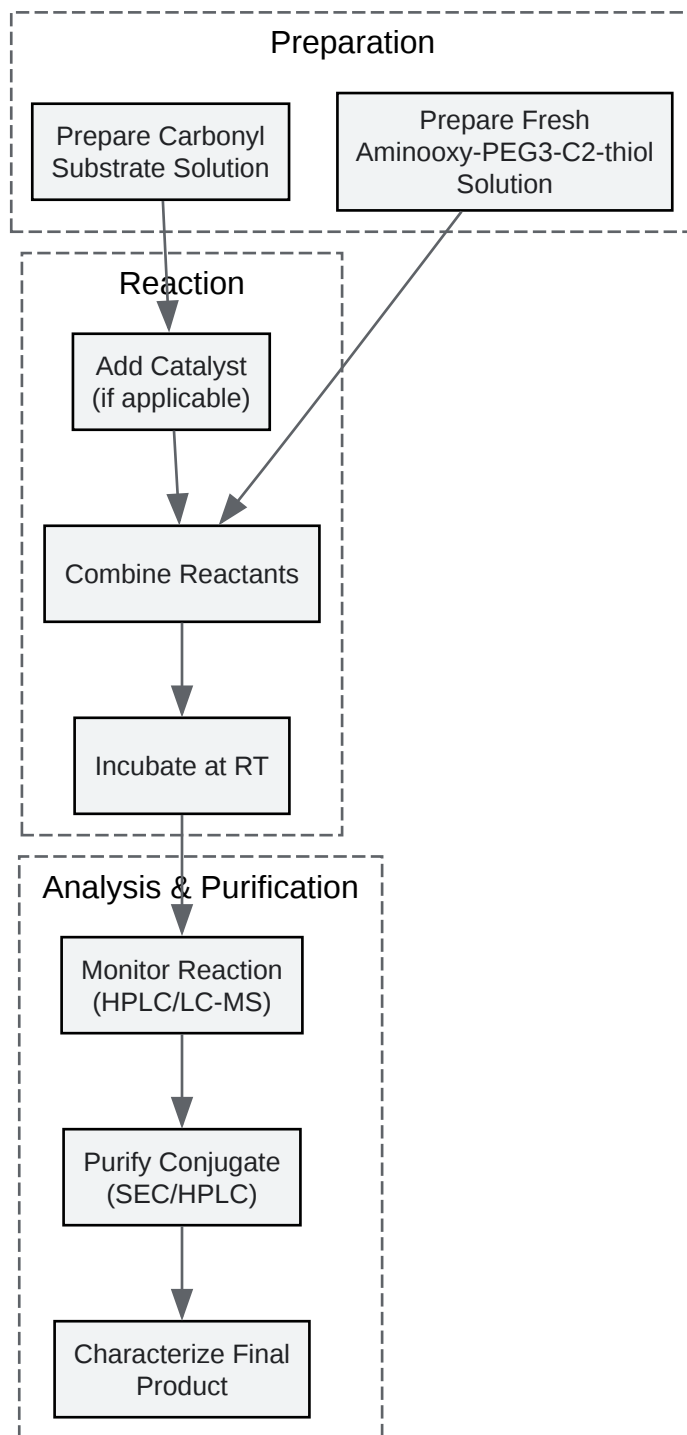


Figure 3. Experimental Workflow



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